Lipophilicity Advantage: LogP 2.69 vs. 0.32 (Unsubstituted) and 1.4 (5-CF3 Isomer)
The calculated LogP of 3-(4-(trifluoromethyl)pyridin-2-yl)propan-1-amine is 2.69 , which is 2.37 log units higher than that of the unsubstituted analog 3-(pyridin-2-yl)propan-1-amine (LogP 0.32) [1] and 1.29 log units higher than the 5-CF3 positional isomer 3-[5-(trifluoromethyl)pyridin-3-yl]propan-1-amine (XLogP3-AA 1.4) [2]. This difference corresponds to approximately a 250-fold and 20-fold increase in octanol-water partition coefficient, respectively, indicating substantially enhanced passive membrane permeability for the 4-CF3-2-pyridyl scaffold.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.69 |
| Comparator Or Baseline | 3-(Pyridin-2-yl)propan-1-amine LogP = 0.32; 3-[5-(Trifluoromethyl)pyridin-3-yl]propan-1-amine XLogP3-AA = 1.4 |
| Quantified Difference | ΔLogP = +2.37 vs unsubstituted; +1.29 vs 5-CF3 isomer |
| Conditions | Calculated values from Chemsrc and PubChem; consistent computational methodology not guaranteed across sources |
Why This Matters
Higher lipophilicity predicts improved blood-brain barrier penetration, making this building block a superior choice for CNS-targeted library synthesis compared to its unsubstituted or regioisomeric counterparts.
- [1] Chembase. 3-(pyridin-2-yl)propan-1-amine. CAS 15583-16-1. LogP 0.315. http://www.chembase.cn/substance-239284.html (accessed 2025). View Source
- [2] PubChem. 3-[5-(Trifluoromethyl)-3-pyridinyl]propan-1-amine. CID 115008941. XLogP3-AA 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/115008941 (accessed 2025). View Source
